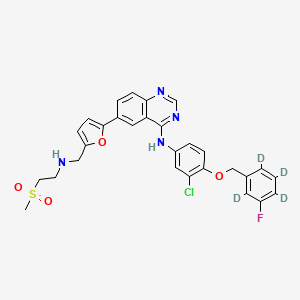
Lapatinib-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lapatinib-d4-1 is a deuterium-labeled derivative of Lapatinib, a small molecule tyrosine kinase inhibitor. Lapatinib is primarily used in the treatment of advanced or metastatic breast cancer that overexpresses the human epidermal growth factor receptor type 2 (HER2). The deuterium labeling in this compound is used for pharmacokinetic studies to understand the drug’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib-d4-1 involves several key steps:
Chlorination of Formamidine: Formamidine or its salt is chlorinated using N-chlorosuccinimide to obtain a chlorinated intermediate.
Substitution Reaction: The chlorinated intermediate reacts with another compound to form a key intermediate.
Final Reaction: The key intermediate is then reacted with thionyl chloride to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Use of Cost-effective Starting Materials: Cheap and easily available starting materials are used to reduce production costs.
Simplified Steps: The synthetic steps are simplified to increase efficiency and yield.
Mild Reaction Conditions: Mild reaction conditions are employed to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Lapatinib-d4-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various halides.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Scientific Research Applications
Lapatinib-d4-1 is extensively used in scientific research, particularly in the following areas:
Pharmacokinetic Studies: The deuterium labeling helps in tracing the drug’s absorption, distribution, metabolism, and excretion in the body.
Cancer Research: It is used to study the efficacy and resistance mechanisms in HER2-positive breast cancer.
Drug Development: The compound is used in the development of new tyrosine kinase inhibitors and combination therapies.
Mechanism of Action
Lapatinib-d4-1 exerts its effects by inhibiting the tyrosine kinase domains of both HER1 and HER2 receptors. It binds to the ATP-binding site of the receptor’s intracellular domain, preventing receptor autophosphorylation upon ligand binding. This inhibition blocks the downstream signaling pathways, leading to reduced tumor cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another tyrosine kinase inhibitor targeting the epidermal growth factor receptor.
Gefitinib: Similar to Erlotinib, it targets the epidermal growth factor receptor.
Trastuzumab: A monoclonal antibody targeting HER2, used in combination with Lapatinib for enhanced efficacy.
Uniqueness
Lapatinib-d4-1 is unique due to its dual inhibition of both HER1 and HER2 receptors, making it effective in cases where other inhibitors may fail. The deuterium labeling also provides an advantage in pharmacokinetic studies, offering more precise data on the drug’s behavior in the body .
Properties
Molecular Formula |
C29H26ClFN4O4S |
|---|---|
Molecular Weight |
585.1 g/mol |
IUPAC Name |
N-[3-chloro-4-[(2,3,4,6-tetradeuterio-5-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i2D,3D,4D,13D |
InChI Key |
BCFGMOOMADDAQU-XODZCWLCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CNCCS(=O)(=O)C)Cl)[2H] |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















